N-methylcyclopropanamine

Catalog No.
S762122
CAS No.
5163-20-2
M.F
C4H9N
M. Wt
71.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methylcyclopropanamine

CAS Number

5163-20-2

Product Name

N-methylcyclopropanamine

IUPAC Name

N-methylcyclopropanamine

Molecular Formula

C4H9N

Molecular Weight

71.12 g/mol

InChI

InChI=1S/C4H9N/c1-5-4-2-3-4/h4-5H,2-3H2,1H3

InChI Key

VEBLEROFGPOMPB-UHFFFAOYSA-N

SMILES

CNC1CC1

Canonical SMILES

CNC1CC1

The exact mass of the compound N-methylcyclopropanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-methylcyclopropanamine (CAS 5163-20-2) is a highly reactive, volatile secondary aliphatic amine featuring a conformationally constrained cyclopropyl ring and a methyl group. With a low boiling point of approximately 67 °C at 760 mmHg and a density of ~0.85 g/cm³, it is typically procured as a liquid free base or as a more stable hydrochloride salt (CAS 67376-94-7) for ease of handling. As a bifunctional building block, it provides both a nucleophilic secondary nitrogen for amidation, reductive amination, and SN2 alkylation, as well as a rigid cyclopropyl moiety that imparts distinct physicochemical properties. In industrial and medicinal chemistry procurement, it is selected over primary amines and acyclic secondary amines to introduce metabolically stable, low-pKa structural motifs into active pharmaceutical ingredients (APIs) and agrochemicals.

Attempting to substitute N-methylcyclopropanamine with its primary amine analog, cyclopropanamine (CAS 765-30-0), followed by a methylation step, introduces severe process inefficiencies. Primary amines are prone to over-alkylation during reductive amination or direct alkylation, inevitably generating a mixture of secondary and tertiary amines that requires costly chromatographic separation and reduces overall yield. Conversely, substituting the cyclopropyl group with an acyclic analog like N-methylisopropylamine alters the fundamental physicochemical profile of the final product. The isopropyl group is bulkier, freely rotating, and highly susceptible to CYP450-mediated oxidative dealkylation at the alpha-carbon. Furthermore, the acyclic analog possesses a significantly higher pKa, which increases the protonated fraction at physiological pH, thereby degrading membrane permeability and CNS penetration. Procuring the exact N-methylcyclopropanamine building block is therefore critical for maintaining both synthetic efficiency and target compound efficacy [1].

pKa Modulation for Enhanced Membrane Permeability

The incorporation of a cyclopropyl ring significantly alters the basicity of the adjacent secondary amine compared to acyclic aliphatic chains. N-methylcyclopropanamine exhibits a predicted pKa of approximately 9.46, whereas the acyclic comparator N-methylisopropylamine has a pKa of approximately 10.8. This ~1.3-unit reduction in pKa is driven by the increased s-character (sp2-like) of the cyclopropyl carbon bonds, which exerts an electron-withdrawing effect relative to a standard alkyl group. At a physiological pH of 7.4, this lower pKa exponentially increases the fraction of the unprotonated (neutral) amine, directly enhancing the lipophilicity (logD) and passive membrane permeability of downstream pharmaceutical candidates .

Evidence DimensionAmine pKa and basicity
Target Compound DatapKa ~9.46 (N-methylcyclopropanamine)
Comparator Or BaselinepKa ~10.8 (N-methylisopropylamine)
Quantified Difference~1.3 unit reduction in pKa
ConditionsAqueous solution, standard predictive models / physiological pH 7.4 implications

A lower pKa is critical in medicinal chemistry procurement for optimizing blood-brain barrier (BBB) penetration and oral bioavailability without changing the core molecular weight.

Avoidance of Over-Alkylation in Secondary Amine Synthesis

When synthesizing N-methyl-N-cyclopropyl functionalized molecules, utilizing N-methylcyclopropanamine as the starting material is highly advantageous compared to a stepwise approach using cyclopropanamine. Using primary cyclopropanamine in reductive amination with formaldehyde or direct alkylation with methyl halides typically results in a statistical mixture of mono-methylated and di-methylated (tertiary amine) products, often incurring a 15-30% yield loss and requiring complex purification. By procuring the pre-formed secondary amine N-methylcyclopropanamine, chemists can perform clean, single-step coupling reactions (e.g., with aldehydes via sodium triacetoxyborohydride) to selectively form the desired tertiary amine architecture with near-quantitative conversion [1].

Evidence DimensionSynthetic yield and reaction selectivity
Target Compound DataSingle-step selective tertiary amine formation (direct use)
Comparator Or BaselineStepwise methylation of cyclopropanamine (prone to over-alkylation)
Quantified DifferenceElimination of 15-30% yield loss associated with over-alkylation byproducts
ConditionsStandard reductive amination or SN2 alkylation workflows

Procuring the pre-methylated secondary amine eliminates a highly inefficient synthetic step, streamlining scale-up and reducing purification costs.

Conformational Rigidity and Metabolic Stability

The cyclopropyl moiety in N-methylcyclopropanamine provides a rigid, flat structural profile compared to the freely rotating isopropyl group. This conformational restriction reduces the entropic penalty upon binding to biological targets. Furthermore, the unique hybridization of the cyclopropyl ring increases the bond dissociation energy of its C-H bonds (approx. 106 kcal/mol) compared to the alpha-hydrogens of an isopropyl group (approx. 96 kcal/mol). This thermodynamic difference renders the cyclopropyl group significantly more resistant to CYP450-mediated oxidative dealkylation, a common metabolic liability for aliphatic amines [1].

Evidence DimensionC-H bond dissociation energy (metabolic liability)
Target Compound Data~106 kcal/mol (cyclopropyl C-H bonds)
Comparator Or Baseline~96 kcal/mol (isopropyl alpha C-H bonds)
Quantified Difference~10 kcal/mol higher activation barrier for hydrogen abstraction
ConditionsIn vivo / in vitro CYP450 oxidative metabolism models

Selecting this building block over acyclic analogs directly improves the in vivo half-life and metabolic stability of the final synthesized compound.

Synthesis of CNS-Active Pharmaceuticals

Due to its ability to lower the pKa of the resulting amine and increase the neutral fraction at physiological pH, N-methylcyclopropanamine is a strategic building block for CNS drugs. It is frequently procured for reductive amination with complex aldehydes to generate highly permeable, lipophilic tertiary amines that can cross the blood-brain barrier, as demonstrated in the development of RNA-splicing modulators for Huntington's disease [1].

Development of Metabolically Stable Kinase Inhibitors

In targeted oncology and medicinal chemistry, the compound is used to replace N-methylisopropylamine motifs. The high bond dissociation energy of the cyclopropyl ring resists CYP450-mediated oxidative dealkylation, making this compound a strong candidate for extending the in vivo half-life of small-molecule kinase inhibitors [2].

Precursor for Quaternary Ammonium Salts and Betaine Analogs

N-methylcyclopropanamine is heavily utilized in the synthesis of specialized tertiary amines and subsequent quaternization to form ammonium salts. Its secondary amine nitrogen cleanly reacts with alkyl halides without the risk of over-alkylation seen in primary amines, enabling the efficient production of carnitine biosynthesis inhibitors and other zwitterionic metabolic modulators [3].

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (50%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302+H312+H332 (50%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (50%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Wikipedia

N-Methylcyclopropylamine

Dates

Last modified: 08-15-2023

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